molecular formula C12H21NO3 B1274462 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid CAS No. 69049-86-1

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid

Cat. No.: B1274462
CAS No.: 69049-86-1
M. Wt: 227.3 g/mol
InChI Key: MDYLQMLQBRWTPP-UHFFFAOYSA-N
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Description

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is substituted with a tert-butylcarbamoyl group. This compound is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with tert-butyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Cyclohexanecarboxylic acid derivatives with reduced functional groups.

    Substitution: New compounds with different functional groups replacing the tert-butylcarbamoyl group.

Scientific Research Applications

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylcarbamoyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound without the tert-butylcarbamoyl group.

    2-(Tert-butylcarbamoyl)benzoic acid: A similar compound with a benzene ring instead of a cyclohexane ring.

    2-(Tert-butylcarbamoyl)cyclopentanecarboxylic acid: A similar compound with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the tert-butylcarbamoyl group. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYLQMLQBRWTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398063
Record name 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69049-86-1
Record name 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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